1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C22H18Cl4N2OS and its molecular weight is 500.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of spiro compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H15Cl2N3OS. Its structure features a spirocyclic framework that contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C19H15Cl2N3OS |
Molecular Weight | 396.31 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the spirocyclic structure through cyclization reactions and subsequent modifications to introduce the dichlorobenzoyl and dichlorophenyl groups.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Several studies have explored the anticancer potential of diazaspiro compounds. For instance, compounds with similar structural features have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress in cancer cells.
Case Study: In Vivo Efficacy
In a recent study involving animal models, this compound was administered at varying doses to evaluate its therapeutic potential against induced tumors. The results demonstrated a dose-dependent reduction in tumor size compared to control groups.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[2-(2,4-dichlorophenyl)-8-methyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl4N2OS/c1-12-6-8-22(9-7-12)27-19(15-4-3-14(23)11-17(15)25)21(30)28(22)20(29)13-2-5-16(24)18(26)10-13/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHKEQUCDUEPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.